molecular formula C10H11Cl2NO B167611 N-[1-(3,4-dichlorophenyl)ethyl]acetamide CAS No. 5583-49-3

N-[1-(3,4-dichlorophenyl)ethyl]acetamide

Cat. No.: B167611
CAS No.: 5583-49-3
M. Wt: 232.1 g/mol
InChI Key: LSCBJAULQSUFSZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dichlorophenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a 3,4-dichlorophenyl group attached to an ethylamine backbone, which is further acetylated.

Properties

CAS No.

5583-49-3

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.1 g/mol

IUPAC Name

N-[1-(3,4-dichlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H11Cl2NO/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-6H,1-2H3,(H,13,14)

InChI Key

LSCBJAULQSUFSZ-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-[1-(3,4-dichlorophenyl)ethyl]acetamide and analogous compounds:

Compound Name Structural Features Synthesis Method Pharmacological/Functional Role Key Properties
This compound 3,4-Dichlorophenyl ethyl group linked to acetamide Not explicitly detailed in evidence; likely via amidation of 3,4-dichlorophenylacetic acid derivatives Unknown; structurally related to opioid receptor ligands (e.g., κ-antagonists) Molecular weight: 246.1 g/mol; LogP (estimated): ~3.2 (chlorine enhances lipophilicity)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl linked to acetamide with a thiazole substituent Coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide Antimicrobial potential (common in thiazole-containing amides); crystal structure shows R₂²(8) hydrogen-bonded dimers Dihedral angle: 61.8° between dichlorophenyl and thiazole rings; MP: 459–461 K
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole and trifluoromethoxy groups added to dichlorophenyl-acetamide core Microwave-assisted coupling of 2-(3,4-dichlorophenyl)acetyl chloride with benzothiazole amine Likely CNS-targeting (benzothiazoles are common in neuroactive compounds); low yield (45%) White solid; purified via hexane/ethyl acetate chromatography
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Substituted aniline + chloroacetyl chloride Herbicide (inhibits plant fatty acid synthesis) High environmental persistence; regulated due to toxicity
HC-030031 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide Not detailed in evidence; likely nucleophilic substitution TRPA1 channel antagonist; used in pain research PSA: 29.1 (moderate permeability)

Key Findings from Comparative Analysis

Pharmacological Divergence

  • Opioid Receptor Affinity : The compound in (κ-opioid antagonist) shares the dichlorophenyl-acetamide core but includes a pyrrolidinyl group, underscoring the role of bulky substituents in receptor specificity.
  • Pesticide vs. Neuroactive Applications : Alachlor () and HC-030031 () demonstrate how chloroacetamides are repurposed via substituent changes—from herbicides to ion channel modulators.

Physicochemical Properties

  • Solubility : Chlorine and aromatic groups reduce aqueous solubility, necessitating formulation optimizations for therapeutic use .

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